Tofacitinib metabolite-1 is classified as a pharmacologically active metabolite of tofacitinib. Tofacitinib itself is an oral Janus kinase inhibitor that modulates immune responses by inhibiting the activity of specific enzymes involved in the signaling pathways of cytokines. The primary metabolic pathways for tofacitinib include oxidation and conjugation reactions mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19 . Tofacitinib metabolite-1 is characterized by its role in the pharmacokinetics of the parent drug and contributes to its therapeutic efficacy and potential side effects.
The synthesis of tofacitinib metabolite-1 typically involves metabolic processes that occur in the liver following the administration of tofacitinib. The primary synthetic pathway includes:
The synthesis can be complex due to the chirality associated with the piperidine ring, which necessitates careful control of reaction conditions such as temperature and pH .
Tofacitinib metabolite-1 retains much of the structural integrity of its parent compound. The molecular formula is C₁₄H₁₄N₄O₂, with a molecular weight of approximately 270.3 g/mol. The structure features:
The stereochemistry around the piperidine ring is particularly important for its interaction with biological targets .
Tofacitinib metabolite-1 participates in various chemical reactions that influence its pharmacological profile:
These reactions are critical for understanding both the therapeutic effects and potential adverse effects associated with tofacitinib therapy .
Tofacitinib metabolite-1 exerts its effects primarily through inhibition of Janus kinases, which are pivotal in cytokine signaling pathways. The mechanism involves:
This mechanism underlies the therapeutic efficacy observed in conditions like rheumatoid arthritis, where excessive cytokine signaling contributes to disease pathology .
Tofacitinib metabolite-1 exhibits several notable physical and chemical properties:
These properties are essential for optimizing formulation strategies in drug development .
Tofacitinib metabolite-1 has several scientific applications:
Tofacitinib undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2C19 as the dominant isoforms. In humans, CYP3A4 contributes ~53% to its oxidative metabolism, while CYP2C19 accounts for ~17%, as established using recombinant enzyme systems and chemical inhibition assays [2] [5]. The primary metabolite, designated Tofacitinib metabolite-1 (M1), arises from the oxidation of the piperidine ring within the parent molecule, forming a hydroxylated derivative [4]. This metabolite is pharmacologically inactive but serves as a critical biomarker for assessing metabolic clearance pathways [7].
Table 1: Enzymatic Contributions to Tofacitinib Metabolism
Enzyme Isoform | Contribution to Clearance (%) | Primary Metabolic Reaction | Key Evidence |
---|---|---|---|
CYP3A4 | 53% | Piperidine ring hydroxylation | Recombinant CYP screening; Ketoconazole inhibition [2] [5] |
CYP2C19 | 17% | N-demethylation | Fluconazole inhibition; Genotype-phenotype correlations [5] |
Renal excretion | 30% | Parent compound elimination | Mass balance studies [2] |
Physiologically based pharmacokinetic (PBPK) modeling confirms that moderate CYP3A4 inhibitors (e.g., fluconazole) increase tofacitinib exposure by 79%, while strong inhibitors (e.g., ketoconazole) increase AUC by 103%, underscoring CYP3A4's dominant role [5]. Genetic polymorphisms in CYP2C19 further introduce inter-individual variability in metabolite profiles, particularly in populations with reduced CYP2C19 activity [5].
Beyond primary metabolites, tofacitinib metabolism generates reactive intermediates via unstable oxidation products. In vitro studies with human liver microsomes (HLMs) demonstrate that piperidine ring oxidation yields an aldehyde intermediate (M-Ald), which is rapidly converted to carboxylic acid (M8) or undergoes glutathione conjugation [1] [9]. Concurrently, pyrrolopyrimidine ring epoxidation forms an electrophilic epoxide (M-Epo), detectable through glutathione trapping assays [6] [9].
Molecular docking simulations reveal that aldehyde formation is facilitated by CYP3A4's spacious active site, which accommodates the piperidine ring optimally (binding energy: −8.2 kcal/mol) [6]. In contrast, epoxide generation occurs preferentially via CYP2C19 due to steric constraints (−7.6 kcal/mol) [6]. These reactive species are implicated in off-target protein binding, though their transient nature complicates direct detection in vivo. Myeloperoxidase (MPO)-mediated bioactivation in neutrophils may further convert M1 to reactive quinone-imines, as evidenced by in vitro neutrophil incubation studies [9].
Table 2: Characteristics of Key Reactive Intermediates
Intermediate | Precursor Enzyme | Binding Energy (kcal/mol) | Downstream Fate | Detection Method |
---|---|---|---|---|
Aldehyde (M-Ald) | CYP3A4 | −8.2 | Carboxylic acid (M8) or GSH adducts | LC-MS/MS with trapping agents [1] |
Epoxide (M-Epo) | CYP2C19 | −7.6 | Dihydrodiol or GSH adducts | NMR/LC-MS after stabilization [9] |
Rat and human liver microsomes (RLMs/HLMs) serve as primary tools for characterizing tofacitinib metabolite-1 kinetics. Incubation of tofacitinib with NADPH-fortified HLMs reveals time-dependent metabolite formation, with M1 (hydroxylated derivative) appearing within 10 minutes and peaking at 60 minutes [1]. Kinetic parameters derived from HLMs show a Km of 12.3 μM and Vmax of 48 pmol/min/mg for M1 formation, indicating moderate affinity for CYP enzymes [1].
Recombinant CYP systems provide isoform-specific insights:
Table 3: Inhibition Profiles of Tofacitinib Metabolism in Microsomal Systems
Inhibitor | Target Enzyme | IC50 (μM) | Reduction in M1 Formation (%) | Study Model |
---|---|---|---|---|
Ketoconazole | CYP3A4 | 0.15 | 89% | rCYP3A4 [5] |
Ticlopidine | CYP2C19 | 1.8 | 73% | HLM [1] |
Linagliptin | CYP3A4 | 4.06 | 68% | Murine microsomes [6] [8] |
Gliquidone | CYP3A4 | 1.14 | 42% | Murine microsomes [8] |
Inhibition studies confirm linagliptin (IC50: 4.06 μM) and gliquidone (IC50: 1.14 μM) significantly impair M1 clearance via CYP3A4 inhibition, increasing parent tofacitinib exposure by 4.4-fold and 1.4-fold, respectively [6] [8]. This highlights the utility of microsomal models in predicting clinical drug-drug interactions (DDIs).
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0